molecular formula C19H13NO5 B14128330 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide CAS No. 3988-13-4

1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide

Cat. No.: B14128330
CAS No.: 3988-13-4
M. Wt: 335.3 g/mol
InChI Key: TZGFFEIAVLKUAO-UHFFFAOYSA-N
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Description

1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide is a complex organic compound with significant importance in various scientific fields It is known for its unique structure, which includes multiple hydroxyl groups and a naphthacene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthacene core.

    Amidation: Formation of the carboxamide group through reactions with amines.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Automated systems: For precise control of reaction conditions.

    Quality control: Ensuring the purity and consistency of the product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide involves its interaction with various molecular targets:

    Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.

    DNA intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Signal transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Anhydrotetracycline: Shares a similar naphthacene core but differs in functional groups.

    Tetracycline: Another related compound with antibiotic properties.

    Minocycline: A derivative with enhanced activity against certain bacterial strains.

Uniqueness

1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide stands out due to its specific hydroxylation pattern and carboxamide group, which confer unique chemical and biological properties

Properties

CAS No.

3988-13-4

Molecular Formula

C19H13NO5

Molecular Weight

335.3 g/mol

IUPAC Name

1,3,11,12-tetrahydroxytetracene-2-carboxamide

InChI

InChI=1S/C19H13NO5/c20-19(25)15-12(21)7-10-6-9-5-8-3-1-2-4-11(8)16(22)13(9)17(23)14(10)18(15)24/h1-7,21-24H,(H2,20,25)

InChI Key

TZGFFEIAVLKUAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C4C=C(C(=C(C4=C(C3=C2O)O)O)C(=O)N)O

Origin of Product

United States

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